tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate
Description
Chemical Structure & Properties
tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate (CAS: 1774896-55-7) is a piperidine-based carbamate derivative with a molecular formula of C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol . Its structure features:
- A piperidine ring substituted at the 4-position with a pyridin-2-yl group.
- A methylcarbamate moiety protected by a tert-butyl group.
Physical Properties (predicted):
- Boiling Point: 439.9 ± 35.0 °C
- Density: 1.062 ± 0.06 g/cm³
- pKa: 12.72 ± 0.46 (indicating basicity from the piperidine nitrogen) .
This compound is likely used as a pharmaceutical intermediate due to its carbamate protection, which enhances stability during synthesis.
Properties
IUPAC Name |
tert-butyl N-[(4-pyridin-2-ylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-12-16(7-10-17-11-8-16)13-6-4-5-9-18-13/h4-6,9,17H,7-8,10-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNBXYJJCGGRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate involves several steps. One common method includes the reaction of N-tert-butylpyrazole intermediates with ethylenediamine or propylenediamine . The reaction conditions typically involve the use of solvents like acetonitrile and the addition of reagents such as triethylamine and ethylbromoacetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate is primarily used in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug design.
Case Study: Neuropharmacological Effects
Research has indicated that compounds similar to this compound exhibit neuropharmacological effects, particularly in modulating neurotransmitter systems. For instance, studies have shown that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression and anxiety disorders .
Biochemical Studies
The compound is utilized in biochemical research to explore its interactions with enzymes and receptors. Its ability to inhibit certain enzymes makes it valuable in studying metabolic pathways.
Example: Enzyme Inhibition
Inhibitory assays have demonstrated that this compound can effectively inhibit specific enzymes involved in neurotransmitter metabolism, suggesting its role in the modulation of neurochemical pathways .
Pharmacological Potential
The pharmacological properties of this compound are being investigated for various therapeutic applications:
Antidepressant Activity
Preclinical studies suggest that this compound may possess antidepressant-like effects, attributed to its interaction with serotonin and norepinephrine pathways. This positions it as a potential candidate for further development into antidepressant medications .
Cognitive Enhancement
There is emerging evidence that compounds with similar structures can enhance cognitive functions, such as memory and learning. The modulation of cholinergic systems is a proposed mechanism for these effects .
Mechanism of Action
The mechanism of action of tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies on its binding affinity and interaction with target molecules provide insights into its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Comparisons of Structural Analogues
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
Pyridine Positional Isomerism: The pyridin-2-yl group in the target compound (vs. pyridin-3-ylmethyl in ) allows for distinct hydrogen-bonding or π-π interactions due to nitrogen positioning.
Piperidine Modifications :
- 4-Methylpiperidine () lacks the pyridinyl group, reducing aromatic interactions but increasing steric accessibility.
- Chloro-dimethoxymethyl substituents () enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.
Carbamate Variations :
Physicochemical Properties
- Boiling Point : The target compound’s higher predicted boiling point (439.9°C vs. ~300–400°C for others) suggests stronger intermolecular forces due to its piperidine-pyridine framework.
- Density : Lower density (1.062 g/cm³) compared to chlorinated analogues (e.g., 1.2–1.3 g/cm³) reflects reduced halogen-induced molecular packing .
Biological Activity
tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate, also known by its CAS number 1286264-59-2, is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including antibacterial properties, neuroprotective effects, and potential applications in drug development.
- Molecular Formula : C17H27N3O
- Molecular Weight : 289.42 g/mol
- Structure : The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a pyridine moiety.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria. Notably, it has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these bacteria range from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .
| Bacteria Strain | MIC (μg/mL) | Activity |
|---|---|---|
| MRSA | 0.78 - 3.125 | Strong bactericidal |
| VREfm | 0.78 - 3.125 | Strong bactericidal |
| Staphylococcus epidermidis | Low concentrations | Biofilm-forming strains |
The compound shows no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Case Studies and Research Findings
-
Antibacterial Efficacy Study :
A comprehensive study evaluated the efficacy of various carbamate derivatives against resistant bacterial strains. The findings highlighted that this compound showed superior activity compared to traditional antibiotics, particularly against biofilm-forming strains . -
Neuroprotection Research :
In a related investigation, compounds similar to this compound were tested for their ability to prevent neurotoxicity induced by amyloid beta peptides. Results indicated that these compounds could reduce oxidative stress markers and inflammation in neuronal cells .
Q & A
What are the recommended synthetic routes for tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate in laboratory settings?
Basic Research Question
The synthesis of this compound typically involves multistep reactions, including condensation, protection, and functional group transformations . For analogous tert-butyl carbamate derivatives, a common approach involves:
Condensation : Reacting pyridin-2-yl-piperidine intermediates with tert-butyl carbamate precursors.
Protection : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities, often facilitated by reagents like di-tert-butyl dicarbonate (Boc anhydride).
Purification : Employing silica gel column chromatography or recrystallization for isolation .
Key Conditions : Reactions are conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with bases like triethylamine (TEA) to neutralize acidic byproducts .
How should researchers characterize the purity and structural integrity of this compound?
Basic Research Question
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the pyridinyl, piperidinyl, and tert-butyl groups. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase columns (C18) with UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
What factors influence the stability of this compound under varying experimental conditions?
Advanced Research Question
Stability depends on:
- pH : Tert-butyl carbamates are susceptible to acidic or basic hydrolysis. Avoid prolonged exposure to pH < 3 or > 10 .
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Thermal decomposition occurs above 80°C .
- Light and Moisture : Protect from UV light and humidity, as moisture can hydrolyze the Boc group. Use amber vials and desiccants .
Contradiction Note : Stability data for analogs vary; always validate under specific experimental conditions .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from:
- Purity Variability : Impurities (e.g., de-Boc byproducts) can skew activity. Re-characterize batches before assays .
- Assay Conditions : Optimize buffer systems (e.g., PBS vs. HEPES) and cell viability controls. For example, serum proteins may sequester hydrophobic compounds .
- Dose-Response Validation : Perform EC₅₀/IC₅₀ curves in triplicate and compare with reference standards (e.g., kinase inhibitors for enzyme studies) .
What computational tools are effective for predicting the reactivity of this compound in medicinal chemistry applications?
Advanced Research Question
Leverage:
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., kinases, GPCRs) using software like Schrödinger Suite or GROMACS .
- Density Functional Theory (DFT) : Predict reaction pathways for Boc deprotection or pyridine ring modifications .
- Cheminformatics Databases : Cross-reference PubChem or ChEMBL for analogous compounds’ bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
